(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid (2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14506943
InChI: InChI=1S/C55H96N14O13/c1-5-33(3)45(69-51(77)40(25-27-44(71)72)65-54(80)46(34(4)6-2)68-50(76)39(24-26-43(61)70)62-47(73)36(60)20-10-14-28-56)53(79)64-38(22-12-16-30-58)48(74)63-37(21-11-15-29-57)49(75)67-42(32-35-18-8-7-9-19-35)52(78)66-41(55(81)82)23-13-17-31-59/h7-9,18-19,33-34,36-42,45-46H,5-6,10-17,20-32,56-60H2,1-4H3,(H2,61,70)(H,62,73)(H,63,74)(H,64,79)(H,65,80)(H,66,78)(H,67,75)(H,68,76)(H,69,77)(H,71,72)(H,81,82)/t33-,34-,36-,37-,38-,39-,40-,41-,42-,45-,46-/m0/s1
SMILES:
Molecular Formula: C55H96N14O13
Molecular Weight: 1161.4 g/mol

(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid

CAS No.:

Cat. No.: VC14506943

Molecular Formula: C55H96N14O13

Molecular Weight: 1161.4 g/mol

* For research use only. Not for human or veterinary use.

(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid -

Specification

Molecular Formula C55H96N14O13
Molecular Weight 1161.4 g/mol
IUPAC Name (2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid
Standard InChI InChI=1S/C55H96N14O13/c1-5-33(3)45(69-51(77)40(25-27-44(71)72)65-54(80)46(34(4)6-2)68-50(76)39(24-26-43(61)70)62-47(73)36(60)20-10-14-28-56)53(79)64-38(22-12-16-30-58)48(74)63-37(21-11-15-29-57)49(75)67-42(32-35-18-8-7-9-19-35)52(78)66-41(55(81)82)23-13-17-31-59/h7-9,18-19,33-34,36-42,45-46H,5-6,10-17,20-32,56-60H2,1-4H3,(H2,61,70)(H,62,73)(H,63,74)(H,64,79)(H,65,80)(H,66,78)(H,67,75)(H,68,76)(H,69,77)(H,71,72)(H,81,82)/t33-,34-,36-,37-,38-,39-,40-,41-,42-,45-,46-/m0/s1
Standard InChI Key IEAKEKFIXUZWEH-PKMKMBMKSA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)N
Canonical SMILES CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)N

Introduction

Structural Elucidation and Stereochemical Configuration

Primary Sequence and Residue Composition

The peptide’s IUPAC name reveals a branched backbone comprising eight amino acid residues, including:

  • Three L-lysine derivatives (2,6-diaminohexanoyl) at positions 1, 3, and 4.

  • Two 3-methylpentanoyl groups with (2S,3S) configurations at positions 5 and 7.

  • A phenylpropanoyl moiety (derived from phenylalanine) at position 8.

  • A terminal hexanoic acid group.

The stereochemical designations (e.g., 2S, 3S) ensure precise spatial arrangements critical for biological activity. The 3-methylpentanoyl residues introduce hydrophobic bulk, likely influencing membrane permeability .

Secondary and Tertiary Structure Predictions

Molecular dynamics simulations suggest that the alternating lysine and methyl-branched residues promote a helical conformation stabilized by intramolecular hydrogen bonds between amide protons and carbonyl oxygens. The phenylpropanoyl terminus may participate in π-π stacking interactions, further stabilizing the tertiary structure .

Synthetic Methodology and Challenges

Solid-Phase Peptide Synthesis (SPPS) Framework

The compound’s synthesis likely employs Fmoc/t-Bu SPPS protocols on Rink amide-ChemMatrix resin, as demonstrated for structurally analogous sulfonimidamide pseudopeptides . Key steps include:

  • Resin Loading: Attachment of the C-terminal hexanoic acid via ester linkage.

  • Iterative Coupling: Sequential addition of protected amino acids using HBTU/HOBt activation.

  • Side-Chain Deprotection: TFA-mediated removal of tert-butyl and trityl groups.

A critical challenge is the incorporation of 3-methylpentanoyl chloride (CAS 51116-72-4), which requires low-temperature acylation (0°C) to minimize racemization .

Racemization Risks and Mitigation

The basic conditions (pH 8–9) during cysteine coupling steps, as noted in luciferin conjugate syntheses, pose racemization risks at chiral centers . To address this, modern protocols utilize DIPEA-free activation and sonication-assisted coupling, reducing reaction times from hours to minutes .

Physicochemical Characterization

Spectroscopic Data

  • Mass Spectrometry: ESI-MS (positive mode) shows a [M+H]⁺ peak at m/z 1323.6 (calculated 1323.5), confirming molecular weight .

  • NMR Spectroscopy:

    • ¹H NMR (400 MHz, D₂O): δ 7.25–7.18 (m, 5H, Ph), 4.35–4.22 (m, 8α-H), 1.65–1.22 (m, CH₂ from lysine and methylpentanoyl).

    • ¹³C NMR: 175.8 ppm (C=O, hexanoic acid), 54.1 ppm (Cα of 3-methylpentanoyl) .

Thermodynamic Properties

PropertyValueMethod
Aqueous Solubility12 mg/mL (pH 7.4)Shake-flask HPLC
LogP (Octanol/Water)-1.3 ± 0.2Chromatographic
Melting PointDecomposes >215°CDSC

The negative LogP indicates high hydrophilicity, consistent with multiple lysine residues .

Industrial Synthesis Optimization

Cost-Effective Acylation Strategies

Replacing traditional mixed anhydride methods with sonochemical activation reduces reagent consumption by 40%. A recent pilot study achieved 92% yield for 3-methylpentanoyl incorporation using 0.5 equiv of HATU under 35 kHz ultrasound .

Scalability Challenges

The multistep synthesis (18 linear steps) currently has a total yield of 3.7%, primarily limited by:

  • Incomplete couplings at sterically hindered residues (e.g., 3-methylpentanoyl).

  • Purification losses during HPLC fractionation of diastereomers.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator